1-(Benzyloxy)-2-bromo-3-(difluoromethyl)benzene
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Overview
Description
1-(Benzyloxy)-2-bromo-3-(difluoromethyl)benzene is an organic compound characterized by the presence of a benzyloxy group, a bromine atom, and a difluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-bromo-3-(difluoromethyl)benzene typically involves the bromination of a benzyloxy-substituted benzene derivative followed by the introduction of the difluoromethyl group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The difluoromethylation can be achieved using difluoromethylating reagents such as difluoromethyl iodide or through radical pathways involving difluorocarbene intermediates .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-bromo-3-(difluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding carbonyl compounds, while reduction can lead to the formation of benzyl alcohol derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions to form more complex aromatic systems.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products Formed:
- Substituted benzene derivatives
- Carbonyl compounds
- Benzyl alcohol derivatives
- Complex aromatic systems
Scientific Research Applications
1-(Benzyloxy)-2-bromo-3-(difluoromethyl)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Medicine: Investigated for its role in the synthesis of drug candidates with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-bromo-3-(difluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-Benzyloxy-4-(difluoromethyl)benzene
- 1-(Benzyloxy)-2-chloro-3-(difluoromethyl)benzene
- 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene
Uniqueness: 1-(Benzyloxy)-2-bromo-3-(difluoromethyl)benzene is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine and difluoromethyl groups provides a versatile platform for further functionalization and exploration in various research fields .
Properties
IUPAC Name |
2-bromo-1-(difluoromethyl)-3-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF2O/c15-13-11(14(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8,14H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNUMKPLPLACOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2Br)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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